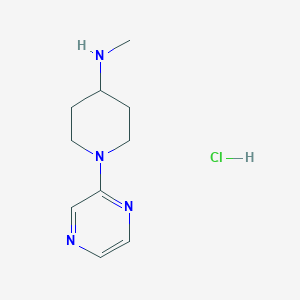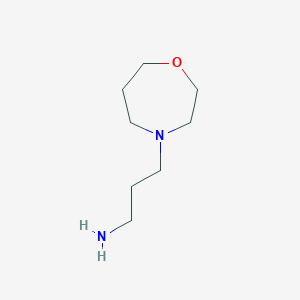
3-(1,4-Oxazepan-4-yl)propan-1-amine
Descripción general
Descripción
3-(1,4-Oxazepan-4-yl)propan-1-amine, also known as Oxazepam, is a benzodiazepine drug that is used to treat anxiety and insomnia. It is a member of the benzodiazepine family and is primarily used as a sedative. Oxazepam is a synthetic molecule with a structure that is similar to the natural neurotransmitter gamma-aminobutyric acid (GABA). It acts as an agonist at the GABA receptor, which is the main inhibitory neurotransmitter in the brain. Oxazepam has been used for over 50 years and is one of the most commonly prescribed benzodiazepines in the world.
Aplicaciones Científicas De Investigación
Antibacterial Properties
Research on 1,3-oxazepine and 1,3-oxazepane derivatives, closely related to 3-(1,4-Oxazepan-4-yl)propan-1-amine, has demonstrated significant antibacterial properties. Specifically, certain derivatives showed high antibacterial activity against gram-positive bacteria like Klebsiella pneumonia and Bacillus subtilis, as well as gram-negative bacteria such as Staphylococcus aureus (Abbas et al., 2020).
Synthesis and Characterization
New derivatives of 3-(1,4-Oxazepan-4-yl)propan-1-amine and related compounds have been synthesized and characterized, expanding the understanding of their structural and spectral properties. These developments are crucial for further applications in various fields (AL-Hiti & Abdalgabar, 2022).
Chiral Auxiliary Applications
A study on chiral amino alcohols, which are structurally similar to 3-(1,4-Oxazepan-4-yl)propan-1-amine, found their conversion into phosphorus-containing oxazolines. These oxazolines proved efficient as ligands in palladium-catalyzed enantioselective allylic amination reactions, suggesting potential applications in asymmetric synthesis (Sudo & Saigo, 1997).
Organocatalytic Applications
Organocatalytic asymmetric Mannich reactions of compounds structurally related to 3-(1,4-Oxazepan-4-yl)propan-1-amine have been developed, demonstrating their potential in the construction of chiral centers in various pharmacophores (Li, Lin & Du, 2019).
Heterocyclization Reactions
1,3-Amino alcohols and their analogs, including structures similar to 3-(1,4-Oxazepan-4-yl)propan-1-amine, have been used in heterocyclization reactions. These reactions have led to the synthesis of a wide range of biologically significant heterocycles (Palchykov & Gaponov, 2020).
Palladium-Catalyzed Tandem Reactions
Palladium-catalyzed tandem reactions involving compounds structurally akin to 3-(1,4-Oxazepan-4-yl)propan-1-amine have been developed. Such chemistry might be utilized for synthesizing biologically active heterocycles (Liu et al., 2012).
Propiedades
IUPAC Name |
3-(1,4-oxazepan-4-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c9-3-1-4-10-5-2-7-11-8-6-10/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNDWTGSBSDETB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,4-Oxazepan-4-yl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1429503.png)
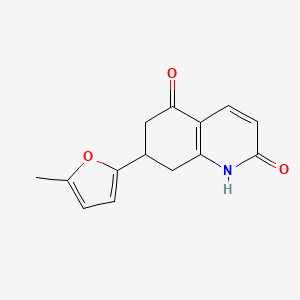
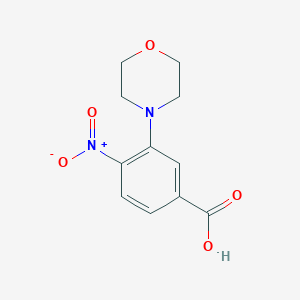
![3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione](/img/structure/B1429511.png)
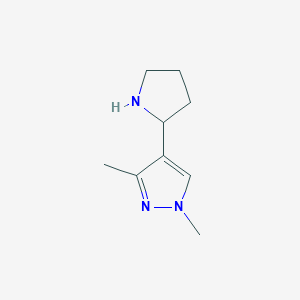
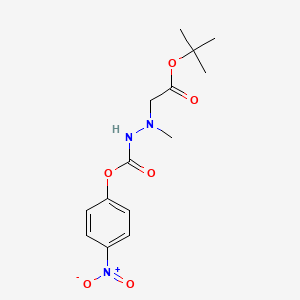
![4-(4-Methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid](/img/structure/B1429514.png)
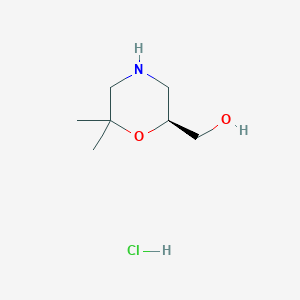

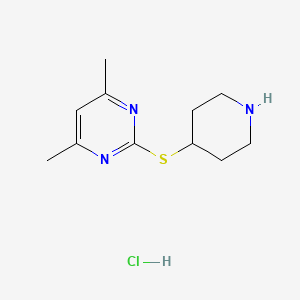
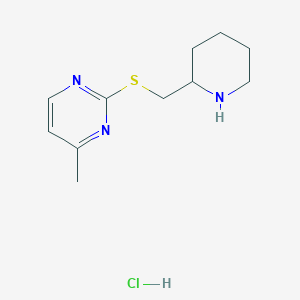
![2-(Pyrrolidin-3-ylthio)benzo[d]thiazole hydrochloride](/img/structure/B1429524.png)
